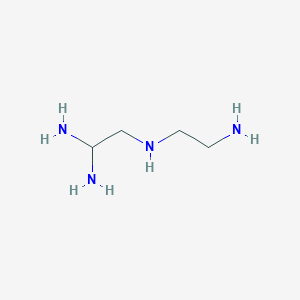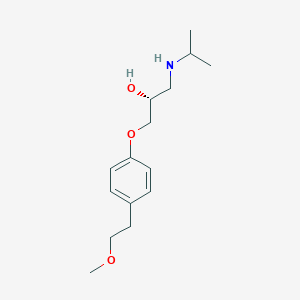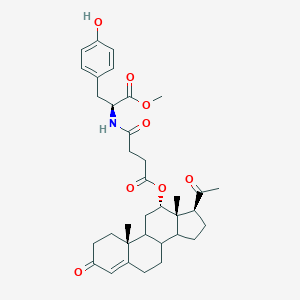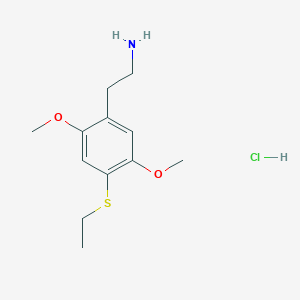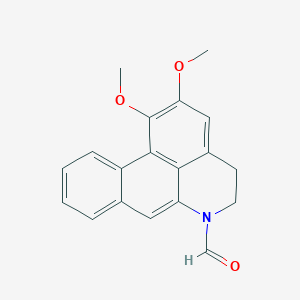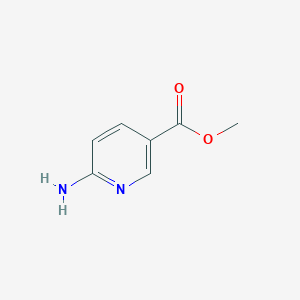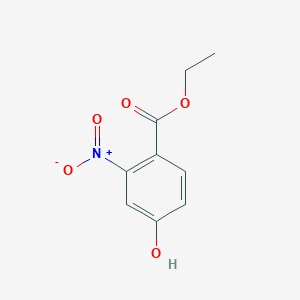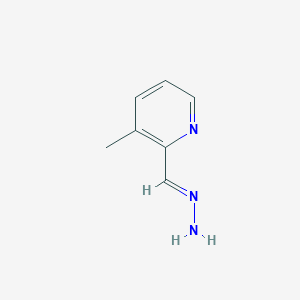
(E)-2-(hydrazonomethyl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(hydrazonomethyl)-3-methylpyridine, also known as HMP, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (E)-2-(hydrazonomethyl)-3-methylpyridine is not well understood. However, studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can interact with various enzymes and proteins in the body, leading to the observed biological effects.
Efectos Bioquímicos Y Fisiológicos
(E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacteria and fungi, and reduce inflammation. In vivo studies have shown that (E)-2-(hydrazonomethyl)-3-methylpyridine can reduce tumor growth in mice, protect against oxidative stress, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (E)-2-(hydrazonomethyl)-3-methylpyridine in lab experiments is its versatility. (E)-2-(hydrazonomethyl)-3-methylpyridine can be easily synthesized and can be used as a starting material for the synthesis of various organic compounds. However, one of the limitations of using (E)-2-(hydrazonomethyl)-3-methylpyridine is its potential toxicity. (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling (E)-2-(hydrazonomethyl)-3-methylpyridine.
Direcciones Futuras
There are many potential future directions for (E)-2-(hydrazonomethyl)-3-methylpyridine research. One area of interest is the development of (E)-2-(hydrazonomethyl)-3-methylpyridine-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of (E)-2-(hydrazonomethyl)-3-methylpyridine as a natural pesticide in agriculture. Additionally, (E)-2-(hydrazonomethyl)-3-methylpyridine can be used as a precursor for the synthesis of various organic compounds with potential applications in material science. Further studies are needed to fully understand the mechanism of action and potential applications of (E)-2-(hydrazonomethyl)-3-methylpyridine.
Métodos De Síntesis
(E)-2-(hydrazonomethyl)-3-methylpyridine can be synthesized by reacting 3-methylpyridine with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction takes place at a temperature of around 80-90°C, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
(E)-2-(hydrazonomethyl)-3-methylpyridine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, (E)-2-(hydrazonomethyl)-3-methylpyridine has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, (E)-2-(hydrazonomethyl)-3-methylpyridine has been shown to have insecticidal and herbicidal effects. In material science, (E)-2-(hydrazonomethyl)-3-methylpyridine has been used as a precursor for the synthesis of various organic compounds.
Propiedades
Número CAS |
106911-07-3 |
|---|---|
Nombre del producto |
(E)-2-(hydrazonomethyl)-3-methylpyridine |
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
(E)-(3-methylpyridin-2-yl)methylidenehydrazine |
InChI |
InChI=1S/C7H9N3/c1-6-3-2-4-9-7(6)5-10-8/h2-5H,8H2,1H3/b10-5+ |
Clave InChI |
GHLKUWLZLWAVKP-BJMVGYQFSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)/C=N/N |
SMILES |
CC1=C(N=CC=C1)C=NN |
SMILES canónico |
CC1=C(N=CC=C1)C=NN |
Sinónimos |
2-Pyridinecarboxaldehyde,3-methyl-,hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



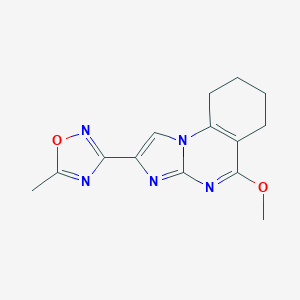
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
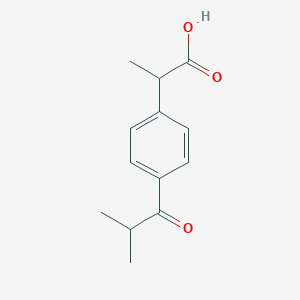
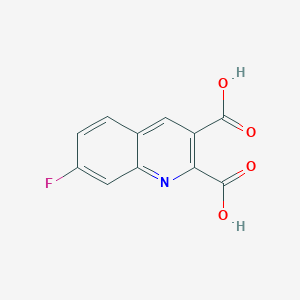
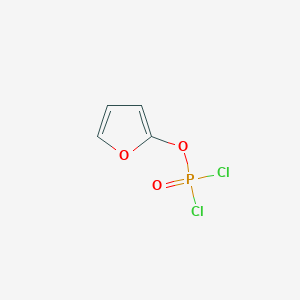

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
